molecular formula C18H19FN2O2 B268848 N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide

Katalognummer B268848
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: QYHZFPXGOBRQAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It was initially developed as an anti-cancer drug and has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Wirkmechanismus

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 inhibits the activity of Raf kinase, which is a downstream effector of the Ras signaling pathway that is frequently mutated in various cancers. By blocking this pathway, N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 can inhibit tumor cell proliferation and induce apoptosis. Additionally, N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 can inhibit VEGFR and PDGFR, which are involved in angiogenesis and tumor vascularization.
Biochemical and Physiological Effects:
N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In normal cells, it can cause hepatotoxicity, gastrointestinal toxicity, and skin toxicity. It has also been shown to affect glucose metabolism and lipid homeostasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific pathways. However, its toxicity and potential off-target effects must be carefully considered when designing experiments. Additionally, the cost and availability of N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 may limit its use in certain labs.

Zukünftige Richtungen

There are several future directions for research on N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006. One area of interest is the development of combination therapies that can enhance its anti-tumor effects. Another direction is the investigation of its potential use in the treatment of other diseases beyond cancer. Finally, there is a need for further research on the mechanisms of its toxicity and potential side effects.
Conclusion:
In conclusion, N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 is a small molecule inhibitor of several protein kinases that has been approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has been extensively studied in the field of cancer research and has shown promise for use in other diseases as well. While it has advantages for targeted inhibition of specific pathways, its toxicity and potential off-target effects must be carefully considered. Future research on N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 will likely focus on combination therapies, alternative disease treatments, and further investigation of its toxicity and side effects.

Synthesemethoden

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 can be synthesized by reacting 2-fluoro-4-nitroaniline with butyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with 3-aminobenzoic acid and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 has been extensively studied in the field of cancer research due to its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis. It has also been investigated for its potential use in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and diabetic retinopathy.

Eigenschaften

Produktname

N-{3-[(butylamino)carbonyl]phenyl}-2-fluorobenzamide

Molekularformel

C18H19FN2O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

N-[3-(butylcarbamoyl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C18H19FN2O2/c1-2-3-11-20-17(22)13-7-6-8-14(12-13)21-18(23)15-9-4-5-10-16(15)19/h4-10,12H,2-3,11H2,1H3,(H,20,22)(H,21,23)

InChI-Schlüssel

QYHZFPXGOBRQAD-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Kanonische SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.